molecular formula C18H19N5O2S B2825205 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 565174-50-7

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2825205
CAS No.: 565174-50-7
M. Wt: 369.44
InChI Key: DJVSISHVYKPAGT-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a 1,2,4-triazole derivative with a methoxyphenyl substituent at position 5 of the triazole ring and a 4-methylphenyl acetamide group. Its molecular formula is C₁₉H₂₀N₆O₂S (exact mass: 412.13 g/mol). The 2-methoxy group on the phenyl ring and the 4-methyl group on the acetamide moiety contribute to its physicochemical and pharmacological properties, including solubility, bioavailability, and receptor binding .

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-9-13(10-8-12)20-16(24)11-26-18-22-21-17(23(18)19)14-5-3-4-6-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVSISHVYKPAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted triazole derivatives .

Scientific Research Applications

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR)

  • Triazole Ring :
    • Aromatic substituents (e.g., 2-methoxyphenyl, pyridinyl) enhance π-π stacking with hydrophobic enzyme pockets .
    • Electron-donating groups (e.g., methoxy) improve anti-inflammatory activity, while electron-withdrawing groups (e.g., nitro) favor enzyme inhibition .
  • Acetamide Moiety :
    • 4-Methylphenyl provides moderate lipophilicity, balancing solubility and membrane permeability.
    • Polar groups (e.g., 4-nitrophenyl) increase binding specificity but reduce bioavailability .

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS No. 565179-65-9) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • IUPAC Name : this compound
PropertyValue
CAS Number565179-65-9
Molecular Weight280.31 g/mol
AppearancePowder
Storage Temperature4 °C

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. In particular, compounds similar to This compound have shown efficacy against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa. A study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MIC) ≤ 25 µg/mL against these strains, suggesting greater efficacy than traditional antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored through various studies. For instance, a screening of drug libraries identified compounds that inhibit cancer cell proliferation in multicellular spheroids . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

The biological activity of This compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in fungal cell wall synthesis and cancer cell metabolism.
  • Binding Affinity : Docking studies suggest that these compounds can effectively bind to target sites on enzymes like lanosterol 14α-demethylase in fungi, disrupting their function and leading to cell death .
  • Induction of Apoptosis : In cancer cells, triazole derivatives may trigger apoptotic pathways through various signaling mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives:

  • Antifungal Efficacy : A study evaluated the antifungal activity of several triazole compounds against clinical isolates of Candida. The results indicated that certain derivatives had superior antifungal activity compared to conventional treatments .
    CompoundMIC (µg/mL)Efficacy Comparison
    Fluconazole>50Reference
    Triazole Derivative A≤25More Effective
    Triazole Derivative B≤20More Effective
  • Anticancer Screening : Screening conducted on a library of compounds identified several triazole derivatives with promising anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

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